molecular formula C9H7ClO B15091887 1-(Chloroethynyl)-4-methoxybenzene CAS No. 33491-06-4

1-(Chloroethynyl)-4-methoxybenzene

Cat. No.: B15091887
CAS No.: 33491-06-4
M. Wt: 166.60 g/mol
InChI Key: ILJZGRRJJPWXBR-UHFFFAOYSA-N
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Description

1-(Chloroethynyl)-4-methoxybenzene is an organic compound characterized by the presence of a chloroethynyl group attached to a benzene ring substituted with a methoxy group

Preparation Methods

The synthesis of 1-(Chloroethynyl)-4-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzene (anisole) and chloroacetylene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium or copper to facilitate the coupling reaction.

    Procedure: The chloroacetylene is reacted with 4-methoxybenzene in the presence of the catalyst, leading to the formation of this compound.

    Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Chloroethynyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethynyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the chloroethynyl group can be achieved using hydrogenation catalysts, converting it into an ethyl group.

    Common Reagents and Conditions: Typical reagents include palladium on carbon for hydrogenation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used, but can include substituted benzene derivatives, ketones, and carboxylic acids.

Scientific Research Applications

1-(Chloroethynyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: In the materials science field, it is used in the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloroethynyl)-4-methoxybenzene involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.

    Pathways Involved: It may affect pathways

Properties

CAS No.

33491-06-4

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

1-(2-chloroethynyl)-4-methoxybenzene

InChI

InChI=1S/C9H7ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,1H3

InChI Key

ILJZGRRJJPWXBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CCl

Origin of Product

United States

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